![molecular formula C23H15N5O8 B3824016 2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)](/img/structure/B3824016.png)
2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
Overview
Description
The compound “2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)” is a biochemical . It forms charge-transfer complexes with non-linear polycyclic aromatic hydrocarbons acting as donors . The crystal and molecular structure of the (1:1) 2,4,7-trinitro-9H-fluoren-9-one complex with phenanthrene (C 13 H 5 N 3 O 7 ·C 14 H 10) has been determined .
Molecular Structure Analysis
The molecular structure of the (1:1) 2,4,7-trinitro-9H-fluoren-9-one complex with phenanthrene (C 13 H 5 N 3 O 7 ·C 14 H 10) has been determined by X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed {– D – A – D – A –} ∞ stacks .Chemical Reactions Analysis
Charge-transfer complexes formed by organic molecules acting as donors (D) and acceptors (A) of π electrons demonstrate a wide range of unique physical properties . The properties of these complexes are determined by the difference between the ionization potential of the donor and the electron affinity of the acceptor .Mechanism of Action
The mechanism of action of the compound is related to its charge-transfer complexes. The properties of these complexes depend on the difference between the ionization potential of the donor and the electron affinity of the acceptor . This can be approximated as the difference between the energy of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor .
Safety and Hazards
Future Directions
Charge-transfer complexes attract the attention of researchers from both the scientific and applied viewpoints . They can be used in the development of various electronic and optoelectronic devices such as field transistors, light-emitting diodes, and photovoltaic cells of solar batteries . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .
properties
IUPAC Name |
5-methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2O/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h1-5H;2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNTOBUDVTNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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